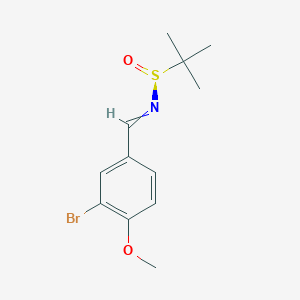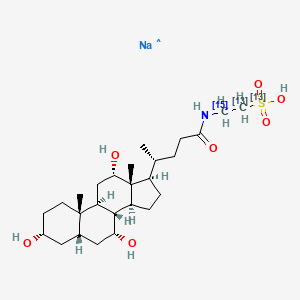
CID 171042874
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 171042874” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical structures and their associated biological activities.
Preparation Methods
The preparation methods for CID 171042874 involve various synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in body fluids . This technique is essential for the identification and quantification of compounds in research and industrial settings. Additionally, patents and scientific literature provide detailed synthetic routes for specific derivatives and analogs of this compound .
Chemical Reactions Analysis
CID 171042874 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, the compound can be involved in reactions with peroxymonosulfuric acid, which is a strong oxidant . Another example is the reaction with carbonyldiimidazole, which is used for the coupling of amino acids for peptide synthesis . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 171042874 has a wide range of scientific research applications. It is used in chemistry for the synthesis of various derivatives and analogs. In biology, it is employed in studies involving the quantification of small molecules in body fluids using techniques like LC-MS/MS . In medicine, the compound is investigated for its potential therapeutic effects and mechanisms of action. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of CID 171042874 involves its interaction with specific molecular targets and pathways. For example, tranexamic acid, a compound with a similar mechanism of action, competitively and reversibly inhibits the activation of plasminogen via binding at several distinct sites . Similarly, this compound may exert its effects through competitive inhibition of specific enzymes or receptors, leading to various biological outcomes.
Comparison with Similar Compounds
CID 171042874 can be compared with other similar compounds based on its chemical structure and biological activities. PubChem provides tools to query for similar compounds using 2-dimensional (2-D) and 3-dimensional (3-D) neighboring sets . These tools allow researchers to identify compounds with similar structures and properties, highlighting the uniqueness of this compound. Some similar compounds include those with comparable molecular weights, hydrogen bond donors and acceptors, and other structural features .
Properties
Molecular Formula |
C26H45NNaO7S |
|---|---|
Molecular Weight |
541.7 g/mol |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1/i10+1,11+1,27+1; |
InChI Key |
LHLYEKPSOJJBMK-NHBTVZSASA-N |
Isomeric SMILES |
C[C@H](CCC(=O)[15NH][13CH2][13CH2]S(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


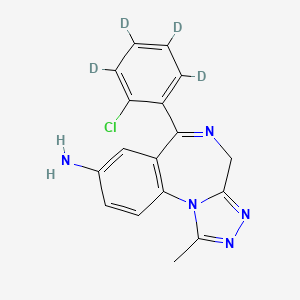
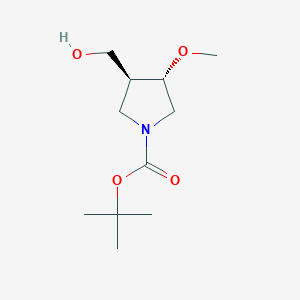
![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)

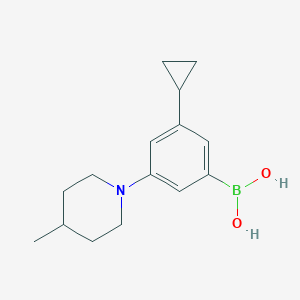

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
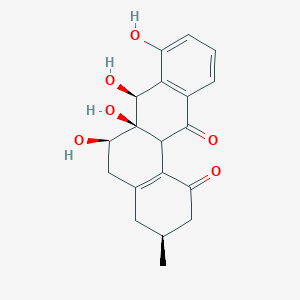
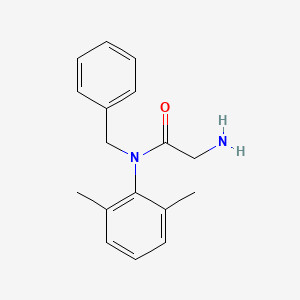
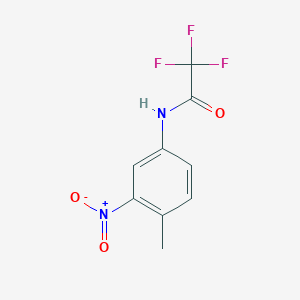
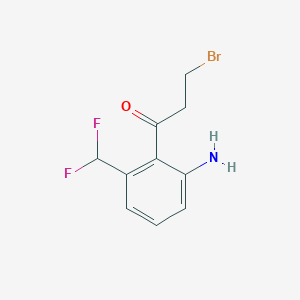
![4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline](/img/structure/B14076226.png)

